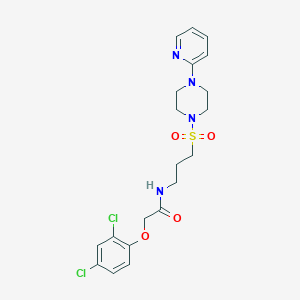
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 1155287-47-0 . It is a powder at room temperature . The IUPAC name for this compound is 5-fluoro-6-methyl-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The molecular weight of this compound is 182.22 . The InChI code for this compound is 1S/C8H7FN2S/c1-4-2-7-6 (3-5 (4)9)11-8 (10)12-7/h2-3H,1H3, (H2,10,11) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 188-189 .Scientific Research Applications
Antitumor Properties
5-Fluoro-4-methyl-1,3-benzothiazol-2-amine, identified as part of the novel 2-(4-aminophenyl)benzothiazoles, has shown potent antitumor properties in vitro and in vivo. These compounds, including this compound, are metabolized by cytochrome P450 1A1, resulting in both active and inactive metabolites. The introduction of fluorine atoms around the benzothiazole nucleus has been a strategy to combat metabolic inactivation. Amino acid conjugation to these benzothiazoles improves solubility and stability, making them suitable for clinical evaluation as antitumor agents (Bradshaw et al., 2002).
Role in Fluorescent and Colorimetric Probes
This compound has been utilized in the development of fluorescent and colorimetric probes. A derivative compound, incorporating the benzothiazole moiety, exhibited properties suitable for monitoring pH changes in both acidic and alkaline solutions. This probe demonstrated high stability, selectivity, and a large Stokes shift, making it a potential candidate for real-time pH sensor applications, including intracellular pH imaging (Diana et al., 2020).
Spectroscopic Characterization and Molecular Structure
The molecular structure and spectroscopic features of compounds related to this compound have been extensively studied. Investigations have included single-crystal X-ray analysis and vibrational spectroscopy to understand the compound's behavior in different states. These studies provide valuable insights into the molecular properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Al-Harthy et al., 2019).
Antimicrobial and Anticancer Activity
Compounds containing the fluoro benzothiazole structure have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various cancer cell lines, highlighting their potential as therapeutic agents (Kumbhare et al., 2014).
Bioactivation and Deactivation Studies
Research into the bioactivation of fluorinated benzothiazoles, including this compound, has revealed their antiproliferative activity against certain cancer cells. Studies have focused on understanding how these compounds are metabolized into reactive species and their subsequent binding to macromolecules in sensitive cancer cells (Wang & Guengerich, 2012).
Safety and Hazards
The safety information for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-fluoro-4-methyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFAKMRNAXFLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)
![2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2827128.png)
![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)
